5-Methoxy-N-methyl-N-isopropyltryptamine

Neuropharmacology Transporter inhibition Monoamine uptake

5-MeO-MiPT (CAS 96096-55-8) is a serotonergic psychedelic with dual 5-HT2A receptor agonism (EC50 5.88 nM) and monoamine reuptake inhibition (SERT Ki 2869 nM, NET IC50 6.4 µM). Unlike 5-MeO-DMT or 5-MeO-DiPT, its balanced pharmacological profile ensures reproducible structure-activity relationship (SAR) and head-twitch response (HTR) assay data. Validated in-vivo metabolites and a unique mass spectral fingerprint (m/z 246.4) make it an indispensable reference standard for forensic toxicology. Researchers must procure this exact compound to maintain experimental integrity – substitution with close analogs alters receptor binding and confounds mechanistic studies.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 96096-55-8
Cat. No. B137762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-methyl-N-isopropyltryptamine
CAS96096-55-8
Synonyms5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine;  5-MEO-MIPT;  5-Methoxy MiPT; 
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3
InChIKeyHEDOODBJFVUQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT, CAS 96096-55-8): Pharmacological Profile and Research-Grade Procurement Considerations


5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT; CAS 96096-55-8) is a synthetic tryptamine belonging to the 5-methoxy-substituted indolealkylamine class, structurally characterized by a methoxy group at the 5-position of the indole ring and an N-methyl-N-isopropyl amino side chain [1]. It functions as a serotonergic psychedelic with dual pharmacological activity: agonism at serotonin 5-HT1A and 5-HT2A receptors [2] and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT/NET) . As a research chemical, it is used in neuropharmacological investigations of serotonergic signaling, structure-activity relationship (SAR) studies, forensic toxicology method development, and as a reference standard for analytical chemistry [3].

Why 5-MeO-MiPT (CAS 96096-55-8) Cannot Be Functionally Replaced by Other 5-Methoxy-Tryptamines: A Scientific Rationale for Informed Procurement


Within the 5-methoxytryptamine class, seemingly minor modifications to the N,N-dialkyl substituents produce profound, quantifiable shifts in receptor binding affinities, functional selectivity, and transporter inhibition profiles that preclude simple interchangeability. Substituting 5-MeO-MiPT with a close analog such as 5-MeO-MET, 5-MeO-DMT, or 5-MeO-EiPT in an experimental protocol will alter the balance between serotonergic receptor activation and monoamine reuptake inhibition, thereby confounding results in studies of hallucinogenic mechanisms, psychotomimetic behaviors, or drug discrimination [1]. The specific Ki values for 5-HT1A, 5-HT2A, and SERT, along with functional EC50 values for 5-HT2A calcium mobilization and in vivo head-twitch response (HTR) potency, demonstrate that each analog occupies a distinct region of pharmacological space [2]. Researchers and forensic laboratories must therefore procure the exact compound specified to ensure experimental reproducibility and accurate analytical identification [3].

Quantitative Differentiation of 5-MeO-MiPT (96096-55-8) from Closest Analogs: A Comparator-Driven Evidence Guide for Scientific Procurement


Monoamine Reuptake Inhibition: 5-MeO-MiPT's Dual SERT/NET Activity Compared to 5-MeO-DMT and 5-MeO-MET

5-MeO-MiPT potently inhibits both serotonin (SERT) and norepinephrine (NET) reuptake with IC50 values of 6.4 μM and 2.6 μM, respectively, while showing no significant effect on dopamine reuptake or monoamine release from rat brain synaptosomes . This profile contrasts with 5-MeO-DMT and 5-MeO-MET, which exhibit weaker SERT inhibition (IC50 values of 50.1 μM and 30.1 μM, respectively) [1]. The 2.1-fold selectivity for NET over SERT in 5-MeO-MiPT represents a distinct transporter interaction fingerprint not observed in the N,N-dimethyl or N-methyl-N-ethyl analogs [1].

Neuropharmacology Transporter inhibition Monoamine uptake

5-HT1A Receptor Binding Affinity: 5-MeO-MiPT's Position in the N,N-Dialkyl SAR Gradient

5-MeO-MiPT binds to human 5-HT1A receptors with a Ki of 24.8 ± 7.6 nM, placing it at an intermediate position in the affinity rank order for 5-methoxytryptamines: 5-MeO-pyr-T (0.58 nM) > 5-MeO-DMT (2.57 nM) > 5-MeO-MET (3.11 nM) > 5-MeO-MiPT (24.8 nM) > 5-MeO-DiPT (15.8 nM) [1]. This 8- to 10-fold lower 5-HT1A affinity relative to 5-MeO-DMT and 5-MeO-MET translates to reduced activation of the 5-HT1A receptor subtype, which is known to modulate hypothermic and anxiolytic responses in rodents [2].

Receptor pharmacology Binding affinity Serotonin receptors

5-HT2A Receptor Functional Activation: EC50 and Emax Differences Among 5-MeO-Tryptamines

5-MeO-MiPT activates human 5-HT2A receptor-mediated calcium mobilization with an EC50 of 5.88 ± 2.39 nM and an Emax of 96 ± 1% (relative to 5-HT) [1]. This places 5-MeO-MiPT as a nearly full agonist, comparable to 5-MeO-DMT (EC50 = 5.28 nM, Emax = 100%) and 5-MeO-MET (EC50 = 4.46 nM, Emax = 102%), but significantly more potent than 5-MeO-DiPT (EC50 = 6.21 nM, Emax = 99%) and 5-MeO-EiPT (EC50 = 23.6 nM, Emax = 103%) [1]. The similar Emax but distinct EC50 values indicate that while all these compounds can fully activate 5-HT2A, they require different concentrations to achieve half-maximal response [1].

Functional pharmacology Calcium mobilization 5-HT2A agonism

In Vivo Head-Twitch Response (HTR) Potency: Behavioral Differentiation of 5-MeO-MiPT from 5-MeO-MET and 5-MeO-DMT

5-MeO-MiPT induces the head-twitch response (HTR) in mice, a 5-HT2A-mediated behavioral proxy for hallucinogenic potential, with a pED50 value of 0.435, corresponding to an ED50 of 2.72 mg/kg [1]. This HTR potency is intermediate within the 5-MeO-tryptamine series, positioned between 5-MeO-DMT (ED50 = 4.84 mg/kg) and 5-MeO-MET (ED50 = 2.72 mg/kg), but significantly more potent than 5-MeO-DiPT (ED50 = 7.29 mg/kg) [1]. The maximal HTR effect (Emax) for 5-MeO-MiPT is 28.4 events, compared to 38.1 for 5-MeO-DMT and 27.6 for 5-MeO-DALT, indicating a lower maximal hallucinogenic-like efficacy [1].

Behavioral pharmacology Hallucinogen-like effects Head-twitch response

SERT Binding Affinity and 5-HT Uptake Inhibition: Divergent Transporter Interaction Relative to 5-MeO-EiPT and 5-MeO-DiPT

5-MeO-MiPT binds to the human serotonin transporter (SERT) with a Ki of 2869 ± 928 nM and inhibits 5-HT uptake with an IC50 of 29,768 ± 3,918 nM [1]. This SERT affinity is intermediate: it is 1.6-fold lower than 5-MeO-EiPT (Ki = 1776 ± 83 nM) and 1.8-fold higher than 5-MeO-DiPT (Ki = 1618 ± 475 nM) [1]. Notably, the rank order of SERT affinity (5-MeO-DiPT > 5-MeO-EiPT > 5-MeO-MiPT > 5-MeO-MET > 5-MeO-DMT) demonstrates a clear trend where bulkier N,N-dialkyl groups enhance SERT binding, placing 5-MeO-MiPT at a precise point along this SAR continuum [1][2].

Transporter pharmacology SERT Uptake inhibition

Validated Research and Forensic Applications for 5-MeO-MiPT (CAS 96096-55-8) Based on Differentiating Pharmacological Evidence


Neuropharmacological Investigation of Mixed 5-HT2A Agonism and SERT/NET Inhibition

5-MeO-MiPT is uniquely suited for studies examining the combined effects of 5-HT2A receptor activation and dual monoamine reuptake inhibition. Its intermediate SERT Ki of 2869 nM and 5-HT uptake IC50 of 29.8 μM, coupled with 5-HT2A EC50 of 5.88 nM, allows researchers to probe the functional consequences of concurrent transporter blockade and receptor agonism at physiologically relevant concentrations [1]. This profile is distinct from 5-MeO-DMT (weak SERT inhibition) and 5-MeO-DiPT (potent SERT inhibition), enabling dissection of the relative contributions of each mechanism to behavioral outcomes [1].

Forensic Toxicology Reference Standard for Metabolite Identification and Confirmatory Analysis

5-MeO-MiPT is an essential analytical reference standard for forensic laboratories due to its validated metabolic pathway and established consumption biomarkers. In vivo studies in mice have identified the parent compound and its O-demethylated metabolite as reliable urinary markers detectable up to 24 hours post-administration [2]. Additionally, in vitro human liver microsome studies have characterized seven Phase I metabolites, enabling the development of robust LC-MS/MS methods for confirmatory analysis of biological samples in forensic casework [3]. The compound's unique mass spectral fingerprint (m/z 246.4 molecular ion) distinguishes it from isobaric interferences and closely related analogs [4].

Structure-Activity Relationship (SAR) Studies of N,N-Dialkyl Substitution Effects in 5-Methoxytryptamines

5-MeO-MiPT serves as a critical reference compound in SAR studies exploring the impact of N,N-dialkyl group size on receptor binding and functional activity. Its precise Ki values for 5-HT1A (24.8 nM), 5-HT2A (147 nM), and SERT (2869 nM) anchor it at a defined position within the 5-MeO-tryptamine SAR continuum [1]. Researchers can use 5-MeO-MiPT as a benchmark to evaluate the pharmacological shifts caused by increasing alkyl chain length (e.g., 5-MeO-MET vs. 5-MeO-MiPT vs. 5-MeO-EiPT) or branching (e.g., 5-MeO-DMT vs. 5-MeO-DiPT), facilitating computational modeling and the rational design of novel ligands with tailored selectivity profiles [1].

Behavioral Pharmacology Studies Requiring Moderate Hallucinogenic-Like Potency

For behavioral studies employing the head-twitch response (HTR) assay as a proxy for hallucinogenic activity, 5-MeO-MiPT offers an optimal balance of potency and maximal efficacy. Its ED50 of 2.72 mg/kg and Emax of 28.4 HTR events provide a robust yet not ceiling-level response that allows for the detection of both agonistic and antagonistic modulations [1]. This contrasts with 5-MeO-DMT, which produces a higher maximal effect (Emax = 38.1 events) that may obscure subtle pharmacological interactions, and 5-MeO-DiPT, which yields a lower maximal effect (Emax = 10.0 events) that reduces the dynamic range for assessing inhibitory interventions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-N-methyl-N-isopropyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.